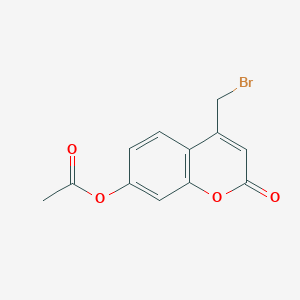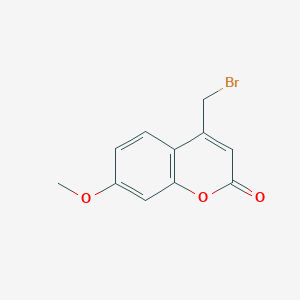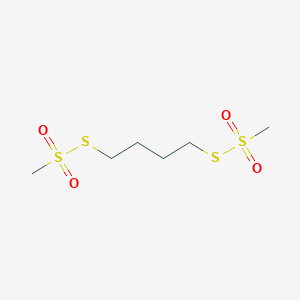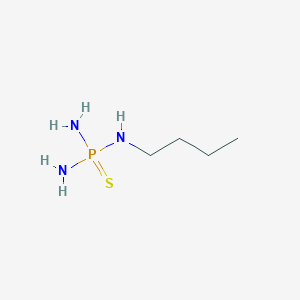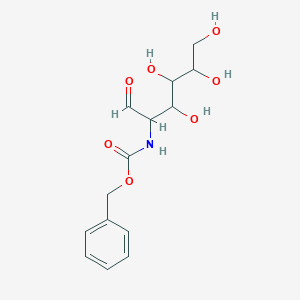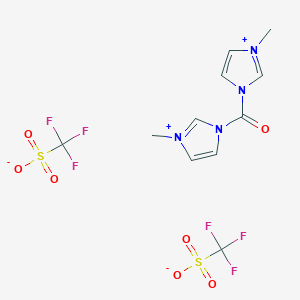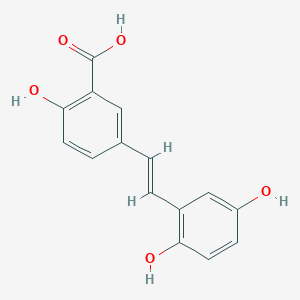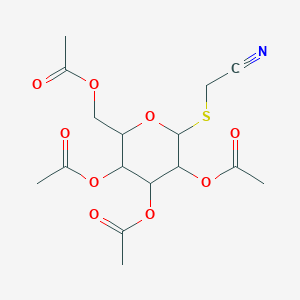
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps starting from basic precursors like mercaptoethanol, leading to the formation of cyanomethylthio derivatives through acetylation and condensation reactions. For instance, the synthesis of 2-cyanomethylthio-1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranothio) ethane was achieved via a three-step process starting from mercaptoethanol, with spectral data confirming the structure of the compound (W. Xiao, 2003).
Molecular Structure Analysis
The structural analysis of these compounds often employs techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure analysis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside, a related compound, provided insights into the conformation and arrangement of molecules in crystals, contributing to a deeper understanding of the molecular structure of such compounds (T. Srikrishnan & S. An, 1988).
Chemical Reactions and Properties
The chemical properties of cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside derivatives are crucial for their application in synthesis reactions. The introduction of protecting groups like the [1-cyano-2-(2-iodophenyl)]ethylidene group for carbohydrate thioglycoside donors enhances beta-selectivity in synthesis reactions and allows for regioselective radical fragmentation, demonstrating the compound's versatility in chemical synthesis (D. Crich & A. Bowers, 2006).
Physical Properties Analysis
Investigations into the physical properties of such compounds, including their crystalline structure and conformation, provide essential data for understanding their behavior and potential applications in synthesis. The crystal structure of related compounds, determined by X-ray diffraction, reveals detailed information about the molecular conformation, aiding in the design of synthesis processes and the prediction of reaction outcomes (Yanli Cui et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and selectivity, of cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside derivatives, are crucial for their application in synthetic chemistry. The use of these compounds as precursors or intermediates in the synthesis of more complex molecules showcases their importance in chemical synthesis and the development of new methodologies (Liang Gao, 1997).
Applications De Recherche Scientifique
Application 1: Glycoprotein Synthesis
- Summary of the Application: Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be modified and used in glycoprotein synthesis . Glycoproteins are proteins that have carbohydrates attached to them. They play a crucial role in various biological processes, including cell-cell interaction, immune response, and more.
- Methods of Application: The compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group . After this modification, it can be used to form glycoproteins .
Application 2: β-Galactosidase Enzyme Assays
- Summary of the Application: This compound acts as a substrate analog for β-galactosidase enzyme assays . These assays aid in the detection and quantification of this enzyme.
Application 3: Drug Synthesis
Safety And Hazards
Orientations Futures
As a versatile compound used in biomedicine, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has potential applications in the field of glycoprotein synthesis . Its role as a substrate analog for β-galactosidase enzyme assays could be further explored to aid in the detection and quantification of this enzyme .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCXCWNORCJGV-CWVYHPPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




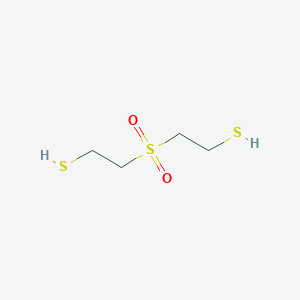
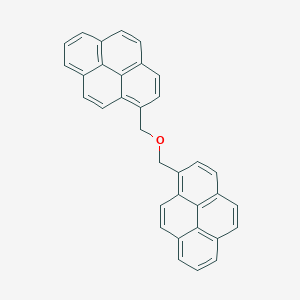
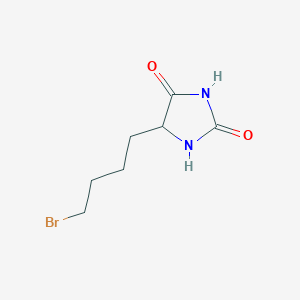
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
